
Secosterol-B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Secosterol-B, also known as this compound, is a useful research compound. Its molecular formula is C27H46O3 and its molecular weight is 418.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Properties and Formation
Secosterol-B is primarily formed through the ozonolysis of cholesterol or via singlet oxygen-mediated reactions. It is often detected alongside its counterpart, secosterol-A. The formation of these compounds can be indicative of oxidative stress within biological systems, making them valuable biomarkers for various diseases.
Table 1: Mechanisms of this compound Formation
Mechanism | Description |
---|---|
Ozonolysis | Reaction of cholesterol with ozone leading to secosterol formation |
Singlet Oxygen Reaction | Involves cholesterol hydroperoxide intermediates reacting with singlet oxygen |
Aldolization | Conversion of secosterol-A to this compound through aldol condensation |
Role in Neurodegenerative Diseases
This compound has been implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). Elevated levels of this compound have been observed in the brains and plasma of patients with these conditions, suggesting a correlation with disease progression.
Case Study: Alzheimer's Disease
In a study analyzing brain samples from Alzheimer's patients, levels of secosterols were found to be significantly higher compared to controls. Specifically, concentrations reached up to 1 µM, which is sufficient to modify amyloid-beta peptides, enhancing their aggregation propensity and contributing to amyloid plaque formation .
Table 2: this compound Levels in Neurodegenerative Diseases
Cardiovascular Implications
This compound has also been studied for its role in cardiovascular diseases. It is known to modify lipoproteins such as ApoB-100, leading to altered lipid metabolism and increased atherogenicity. The compound's ability to induce foam cell formation from macrophages further highlights its potential role in atherosclerosis development.
Case Study: Atherosclerosis
Research indicates that this compound levels are significantly elevated in human atherosclerotic plaques, where concentrations range from 6.8 to 61.3 pmol/mg . This modification can enhance the uptake of modified LDL by macrophages, contributing to plaque formation.
Table 3: this compound Levels in Atherosclerotic Plaques
Protein Modification and Aggregation
This compound interacts with various proteins, leading to structural changes that may result in aggregation. For instance, it modifies β-amyloid peptide and α-synuclein, promoting their aggregation into toxic forms associated with neurodegenerative diseases.
Therapeutic Potential
Interestingly, while this compound has been associated with pathological processes, it has also shown potential therapeutic effects in specific contexts. For example, it has been reported to stabilize certain prion proteins against misfolding, suggesting a dual role depending on the biological context .
Análisis De Reacciones Químicas
Formation Mechanisms
Secosterol-B arises through two primary pathways:
-
Aldolization of Secosterol-A : In aqueous media, Secosterol-A undergoes rapid aldol condensation to form this compound as the dominant product. This isomerization is catalyzed by transient imine formation with amines (e.g., lysine residues) .
-
Singlet Oxygen-Mediated Oxidation : Cholesterol reacts with singlet oxygen (generated via systems like MNPE or MPO-H₂O₂-Cl⁻) to form 5α-hydroperoxycholesterol, which undergoes Hock cleavage to yield this compound directly. This pathway dominates in ozone-independent conditions .
Key Data:
Oxidant System | Major Product | Ratio (Secosterol-A : this compound) | Reference |
---|---|---|---|
Ozone (aqueous) | Secosterol-A | 4:1 | |
Singlet Oxygen | This compound | 1:5–10 |
Stability and Degradation
This compound exhibits relative stability compared to Secosterol-A but undergoes further transformations:
-
Oxidation : Converts to 3β-hydroxy-5β-hydroxy-B-norcholestane-6-oic acid (seco-B-COOH) in serum-containing media .
-
Dehydration : Forms α,β-unsaturated carbonyl derivatives (e.g., seco-B–H₂O), which act as Michael acceptors capable of reacting with nucleophilic residues like histidine .
Protein Adduction Reactions
This compound covalently modifies proteins via:
-
Schiff Base Formation : The aldehyde group reacts with lysine ε-amino groups, forming stable imine adducts after NaBH₄ reduction. LC-MS analyses confirm adducts with N-acetyl lysine (m/z 591 [M+H]⁺) .
-
Michael Addition : Dehydrated this compound derivatives (α,β-unsaturated ketones) react with histidine residues, as shown in cytochrome c and apolipoprotein modifications .
Identified Modification Sites in Human Serum Albumin (HSA):
Peptide Sequence | Modified Lysine Residue | Adduct Type |
---|---|---|
DAHK*SEVAHR | K4 | Seco-B–Lys imine |
DEGK*ASSAK | K190 | Seco-B–Lys imine |
LKC#ASLQK | K199 | Dehydrated adduct |
K = lysine adduct; C# = carbamidomethyl cysteine .
Biological Implications of Reactivity
-
Cytotoxicity : this compound induces cell death in lymphocytes (EC₅₀ = 3.1–6.6 μM) and hepatocarcinoma cells via mitochondrial dysfunction and MAP kinase activation .
-
Protein Aggregation : Modifies superoxide dismutase-1 (SOD1) at lysines 3, 9, 122, 128, and 136, accelerating amyloid fibril formation linked to neurodegenerative diseases .
-
Atherogenicity : this compound-modified LDL promotes macrophage foam cell formation by denaturing apoB-100 .
Comparative Reactivity with Secosterol-A
Feature | This compound | Secosterol-A |
---|---|---|
Stability in Serum | High | Low (converts to B) |
Dominant Formation Route | Singlet oxygen | Ozone |
Protein Targets | Lysine, Histidine | Lysine, Cysteine |
Biological Activity | Stronger cytotoxicity | Faster amyloidogenesis |
Propiedades
Fórmula molecular |
C27H46O3 |
---|---|
Peso molecular |
418.7 g/mol |
Nombre IUPAC |
(3R,3aR,5bR,8S,9aR,10R)-8,9a-dihydroxy-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,6,7,8,9,10,10a,10b-dodecahydro-1H-cyclopenta[a]fluorene-10-carbaldehyde |
InChI |
InChI=1S/C27H46O3/c1-17(2)7-6-8-18(3)20-9-10-21-24-22(12-13-25(20,21)4)26(5)14-11-19(29)15-27(26,30)23(24)16-28/h16-24,29-30H,6-15H2,1-5H3/t18-,19+,20-,21?,22?,23-,24?,25-,26-,27-/m1/s1 |
Clave InChI |
XILGKUFKDWNZBF-PWNNJZATSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)C=O)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C4(C3(CCC(C4)O)C)O)C=O)C |
Sinónimos |
3beta-hydroxy-5beta-hydroxy-B-norcholestane-6betacarboxaldehyde secosterol-B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.